

A Head-to-Head Comparison of RO7075573 and Zosurabalpin: Efficacy Against Acinetobacter baumannii

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Compound of Interest		
Compound Name:	RO7075573	
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A new class of antibiotics, tethered macrocyclic peptides, has emerged as a promising weapon in the fight against multidrug-resistant Gram-negative bacteria. This guide provides a detailed comparison of two key molecules in this class: **RO7075573** and its clinically advanced successor, zosurabalpin. The focus is on their efficacy against Acinetobacter baumannii, a pathogen of critical concern.

Zosurabalpin, a novel tethered macrocyclic peptide antibiotic, has demonstrated significant potential in addressing the urgent threat of carbapenem-resistant Acinetobacter baumannii (CRAB). Developed from the lead compound **RO7075573**, zosurabalpin exhibits a potent and selective mechanism of action, targeting the lipopolysaccharide (LPS) transport machinery, a novel antibiotic target.[1][2] This targeted approach allows for potent activity against A. baumannii while showing limited activity against other Gram-negative and Gram-positive bacteria.[1]

In Vitro Efficacy: Potent Activity Against Resistant Strains

Both **RO7075573** and zosurabalpin have demonstrated potent in vitro activity against a broad range of A. baumannii isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.



RO7075573 showed promising initial activity with Minimum Inhibitory Concentrations (MICs) ranging from ≤0.06 to 0.5 mg/L against various A. baumannii strains.[2] However, further development led to zosurabalpin, which was optimized for improved tolerability while maintaining strong antibacterial activity.[1][3] Zosurabalpin has shown an MIC of 0.25 mg/L against A. baumannii.[1][3]

A key study evaluating zosurabalpin against 129 clinical isolates of A. baumannii, enriched with difficult-to-treat and MDR strains, reported a MIC90 (the concentration required to inhibit 90% of isolates) of 1 mg/L.[2] Another study focusing on isolates from China reported MIC50/90 values of $0.12/0.25 \,\mu\text{g/mL}$ in media supplemented with horse serum and $0.25/0.5 \,\mu\text{g/mL}$ with human serum.[4]

Compound	Organism	Isolate Panel	MIC Range (mg/L)	MIC90 (mg/L)	Reference
RO7075573	Acinetobacter baumannii	Type strains and MDR strains	≤0.06 - 0.5	Not Reported	[2]
Zosurabalpin	Acinetobacter baumannii	General	0.25	Not Reported	[1][3]
Zosurabalpin	Acinetobacter baumannii	129 clinical isolates (78% difficult-to- treat, 80% MDR)	≤0.016 - 4	1	[2]
Zosurabalpin	Acinetobacter spp.	150 clinical isolates (65% MDR) from China	0.015/0.03 - 8	0.5 (in horse serum), 1 (in human serum)	[4]

In Vivo Efficacy: Protection in Animal Models of Infection



The promising in vitro activity of both compounds has translated into significant efficacy in preclinical animal models of infection.

RO7075573 demonstrated protective effects in a mouse model of lethal sepsis induced by an MDR and CRAB strain of A. baumannii. Subcutaneous doses between 0.1 and 0.3 mg/kg provided complete protection.[2] In a neutropenic mouse thigh infection model, RO7075573 resulted in a dose-dependent reduction in bacterial burden, achieving over a 4-log decrease in colony-forming units (CFU).[2]

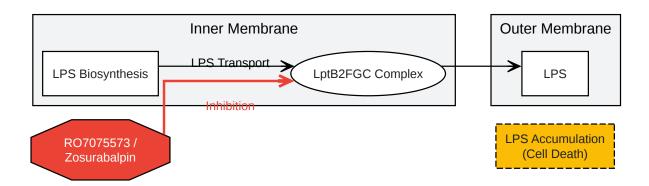
Zosurabalpin has also shown robust in vivo efficacy. In a neutropenic mouse pneumonia model with a pan-drug-resistant A. baumannii strain, zosurabalpin achieved a greater than 5-log10 CFU reduction at the highest dose.[5] Efficacy has also been demonstrated in neutropenic murine thigh infection models.[5]

Compound	Animal Model	Infection Type	Bacterial Strain	Key Efficacy Endpoint	Reference
RO7075573	Immunocomp etent Mouse	Lethal Sepsis	A. baumannii ACC00535 (MDR, CRAB)	Complete protection at 0.1-0.3 mg/kg s.c.	[2]
RO7075573	Neutropenic Mouse	Thigh Infection	A. baumannii ACC00535 (MDR, CRAB)	>4-log CFU reduction	[2]
Zosurabalpin	Neutropenic Mouse	Pneumonia	Pan-drug- resistant A. baumannii	>5-log10 CFU reduction	[5]
Zosurabalpin	Neutropenic Mouse	Thigh Infection	Not specified	Efficacy demonstrated	[5]

Mechanism of Action: Targeting LPS Transport



Both **RO7075573** and zosurabalpin share a novel mechanism of action, inhibiting the lipopolysaccharide (LPS) transport machinery in Acinetobacter. Specifically, they target the LptB2FGC complex, which is responsible for transporting LPS from the inner membrane to the outer membrane.[1][2] By blocking this essential pathway, the compounds cause an accumulation of LPS in the inner membrane, leading to cell death.[4][6] This unique target is a key reason for their efficacy against strains resistant to other classes of antibiotics.



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Figure 1: Mechanism of action of **RO7075573** and zosurabalpin.

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. For some experiments with zosurabalpin, cation-adjusted Mueller-Hinton broth (CAMHB) was supplemented with 20% human or horse serum to alleviate a trailing effect observed with this class of compounds.[2][4]

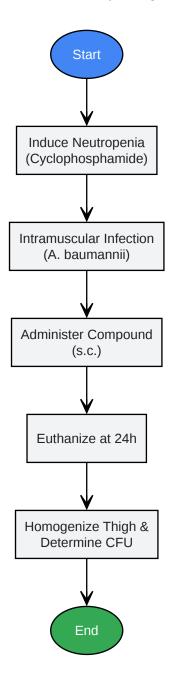
In Vivo Infection Models

Neutropenic Mouse Thigh Infection Model:

- Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. [7][8]
- A bacterial suspension of a specific A. baumannii strain is injected into the thigh muscle.[7][9]



- Treatment with the test compound (e.g., **RO7075573** or zosurabalpin) or vehicle is initiated at a specified time post-infection via a designated route (e.g., subcutaneous).[2]
- After a defined period (e.g., 24 hours), mice are euthanized, and the thigh tissue is homogenized to determine the bacterial burden (CFU/gram of tissue).[8][9]



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Figure 2: Workflow for the neutropenic mouse thigh infection model.



Mouse Pneumonia Model:

- Mice are rendered immunocompromised or used as immunocompetent, depending on the study design.
- A bacterial suspension of A. baumannii is administered via intranasal, intratracheal, or oropharyngeal routes to induce lung infection.[10][11]
- Treatment with the test compound or vehicle is administered at specified time points postinfection.
- At a predetermined endpoint, mice are euthanized, and lungs are harvested to determine bacterial load (CFU) and assess lung pathology.[11]

Safety and Clinical Development

A significant factor in the progression from **RO7075573** to zosurabalpin was preclinical safety. Intravenous administration of **RO7075573** in rats revealed significant tolerability issues, including mortality.[2] In contrast, zosurabalpin was developed to improve this safety profile.[1] [3]

Phase 1 clinical trials with zosurabalpin in healthy volunteers have shown that single intravenous doses up to 2000 mg were safe and well-tolerated.[12] The most common treatment-related adverse events were mild and reversible infusion-related reactions.[12] These positive safety data, coupled with a well-behaved pharmacokinetic profile, support the continued clinical development of zosurabalpin.[12] A Phase 3 trial for zosurabalpin in patients with CRAB infections is being planned.[13]

Conclusion

Both RO7075573 and zosurabalpin represent a significant advancement in the development of novel antibiotics against the high-priority pathogen Acinetobacter baumannii. While RO7075573 demonstrated initial promise, zosurabalpin has emerged as the superior clinical candidate due to its improved safety profile while retaining potent in vitro and in vivo efficacy. The unique mechanism of action targeting LPS transport provides a valuable new strategy to combat antibiotic resistance. The ongoing clinical development of zosurabalpin offers hope for a new treatment option for patients with serious and life-threatening CRAB infections.



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